N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzylamine, furan-2-carbaldehyde, and 3-methylphenol. These intermediates are then subjected to condensation reactions, followed by acylation to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
- N-[(2-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
- N-[(2-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20FNO3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H20FNO3/c1-16-6-4-8-18(12-16)26-15-21(24)23(14-19-9-5-11-25-19)13-17-7-2-3-10-20(17)22/h2-12H,13-15H2,1H3 |
InChI Key |
FJVSAXBIJRLHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.